3,4-dimethyl-1H-pyrazol-5-ol

Description

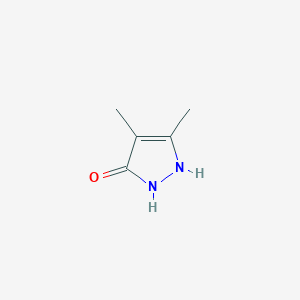

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, makes their synthesis a subject of significant interest. This guide provides an in-depth examination of the synthesis mechanism for 3,4-dimethyl-1H-pyrazol-5-ol, a substituted pyrazolone. The primary and most established method for this synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][2] This document details the underlying mechanism, provides a comprehensive experimental protocol, and presents relevant data in a structured format for clarity and reproducibility.

Core Synthesis Pathway: Cyclocondensation

The synthesis of this compound is achieved through the reaction of Ethyl 2-methylacetoacetate with Hydrazine . This reaction is a classic example of a cyclocondensation, where two functional groups react to form a ring, accompanied by the elimination of a small molecule, such as water or ethanol.[3][4]

The overall reaction scheme is as follows:

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The mechanism proceeds through a series of nucleophilic addition and elimination steps, culminating in the formation of the stable heterocyclic pyrazole ring.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

-

Elimination: The tetrahedral intermediate formed collapses, leading to the elimination of an ethoxide group (which is subsequently protonated to ethanol).

-

Tautomerization: The resulting pyrazolone ring exists in several tautomeric forms. In the solid state and in solution, it predominantly exists as the this compound form, which is stabilized by aromaticity.

Caption: Step-wise mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, as detailed in Organic Syntheses.[5] The reactants have been changed to yield the target molecule, this compound.

Materials and Equipment:

-

1 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Apparatus for distillation

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Role |

| Hydrazine Sulfate | 130.12 | 65.0 g | 0.50 | Hydrazine source |

| Sodium Hydroxide | 40.00 | 40.0 g | 1.00 | Base |

| Water | 18.02 | 400 mL | - | Solvent |

| Ethyl 2-methylacetoacetate | 144.17 | 72.1 g | 0.50 | β-Ketoester |

| Diethyl Ether | 74.12 | ~300 mL | - | Extraction Solvent |

| Anhydrous Potassium Carbonate | 138.21 | ~20 g | - | Drying Agent |

Procedure:

-

Preparation of Hydrazine Solution: In a 1 L round-bottomed flask equipped with a stirrer and thermometer, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in a solution of 40.0 g (1.00 mol) of sodium hydroxide in 400 mL of water.

-

Cooling: Immerse the flask in an ice bath and cool the solution to 15°C with stirring. Free hydrazine is liberated in this step.

-

Addition of β-Ketoester: Add 72.1 g (0.50 mol) of ethyl 2-methylacetoacetate dropwise from a dropping funnel over a period of approximately 30-45 minutes. Maintain the internal reaction temperature at or below 15°C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour.

-

Workup - Extraction:

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the entire mixture to a large separatory funnel.

-

Extract the aqueous layer with an initial 125 mL portion of diethyl ether.

-

Separate the layers and perform four subsequent extractions of the aqueous layer with 40 mL portions of ether.

-

-

Drying and Isolation:

-

Combine all the ether extracts.

-

Dry the combined extracts over anhydrous potassium carbonate.

-

Remove the ether by distillation.

-

-

Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the purified this compound.

References

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Structural Elucidation of 3,4-dimethyl-1H-pyrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-dimethyl-1H-pyrazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar pyrazole derivatives. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided to facilitate further research and validation.

Molecular Structure and Properties

This compound is a pyrazole derivative with the chemical formula C₅H₈N₂O and a molecular weight of 112.13 g/mol .[1] The structure consists of a five-membered pyrazole ring substituted with two methyl groups at positions 3 and 4, and a hydroxyl group at position 5. The presence of these functional groups and the aromatic pyrazole core dictates its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.9-2.1 | Singlet | 3H | C3-CH₃ |

| ~1.7-1.9 | Singlet | 3H | C4-CH₃ |

| ~8.5-10.5 | Broad Singlet | 1H | OH |

| ~11.5-13.0 | Broad Singlet | 1H | NH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155-165 | C5 (C-OH) |

| ~135-145 | C3 |

| ~110-120 | C4 |

| ~8-12 | C3-CH₃ |

| ~6-10 | C4-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad, Strong | O-H stretch |

| 3100-3200 | Broad, Medium | N-H stretch |

| 2900-3000 | Medium | C-H stretch (methyl) |

| 1580-1650 | Strong | C=N stretch (pyrazole ring) |

| 1450-1550 | Medium | C=C stretch (pyrazole ring) |

| 1350-1450 | Medium | C-H bend (methyl) |

| 1150-1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - HCN - H]⁺ |

| 68 | [M - CO - NH₂]⁺ |

| 56 | [C₃H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative.

Materials:

-

3-methyl-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The mixture is refluxed with stirring for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Set the spectral width to cover the range of 0-15 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same sample. A spectrometer frequency of 75 MHz or higher is recommended. The spectral width should be set to 0-200 ppm.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disc. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the synthesis of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Conceptual synthetic pathway for this compound.

References

An In-depth Technical Guide to the Characterization of 3,4-dimethyl-1H-pyrazol-5-ol

Introduction: 3,4-dimethyl-1H-pyrazol-5-ol, also known by its tautomeric name 4,5-dimethyl-1,2-dihydropyrazol-3-one, is a heterocyclic organic compound belonging to the pyrazole family.[1] Pyrazoles are five-membered rings containing two adjacent nitrogen atoms and are recognized as important scaffolds in medicinal chemistry and materials science due to their diverse biological activities.[1] This particular derivative, featuring methyl groups at the 3 and 4 positions and a hydroxyl group at the 5 position, has been noted for its potential in the development of novel therapeutic agents and as a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, its spectroscopic profile, and its known biological activities.

It is important to note that while the compound is commercially available and its synthesis is based on well-established reactions, detailed experimental and spectroscopic data in peer-reviewed literature is limited. Therefore, this guide combines available data with representative protocols and expected analytical characteristics based on its structure.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound exists in tautomeric forms, primarily the -ol and -one forms, which influences its properties and reactivity.

| Property | Value | Reference(s) |

| IUPAC Name | 4,5-dimethyl-1,2-dihydropyrazol-3-one | [1] |

| Synonyms | This compound; 3,4-Dimethyl-5-pyrazolone | [1][2] |

| CAS Numbers | 145092-15-5, 6628-22-4, 4344-72-3 | [1] |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Approx. 90–92 °C | [1] |

| Boiling Point | Data not readily available | - |

| Solubility | Soluble in polar solvents (e.g., ethanol, water) | [1] |

| pKa | Data not readily available | - |

Synthesis and Experimental Protocols

The most common and established method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] For this compound, the logical precursors are hydrazine and 3-methyl-2,4-pentanedione.

The following diagram illustrates the general workflow for the Knorr synthesis of this compound.

This protocol describes the synthesis of this compound from 3-methyl-2,4-pentanedione and hydrazine hydrate.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol).

-

Add 100 mL of ethanol to the flask to dissolve the dicarbonyl compound.

-

-

Addition of Reagent:

-

While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution at room temperature. The addition may be mildly exothermic.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the flask from the heat source and allow it to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator to yield a crude solid or oil.

-

-

Purification:

-

Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Spectroscopic Characterization

A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show the following signals:

-

~1.8-2.0 ppm: A singlet corresponding to the three protons of the methyl group at the C4 position (C-CH₃).

-

~2.1-2.3 ppm: A singlet corresponding to the three protons of the methyl group at the C3 position (C-CH₃).

-

~9.0-11.0 ppm: Two broad singlets, corresponding to the N-H and O-H protons. The exact chemical shifts can vary depending on solvent, concentration, and temperature, and the protons may be exchangeable with D₂O.

The ¹³C NMR spectrum is expected to show five distinct signals:

-

~8-12 ppm: Signal for the methyl carbon at the C4 position.

-

~12-16 ppm: Signal for the methyl carbon at the C3 position.

-

~100-110 ppm: Signal for the quaternary carbon at the C4 position.

-

~140-150 ppm: Signal for the carbon at the C3 position.

-

~155-165 ppm: Signal for the carbon at the C5 position (bearing the hydroxyl group) or the C=O carbon in the tautomeric form.

The IR spectrum (as a KBr pellet) would be expected to show characteristic absorption bands:

-

3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching vibration.

-

3200-3100 cm⁻¹: A band corresponding to the N-H stretching vibration.

-

2950-2850 cm⁻¹: Bands corresponding to C-H stretching of the methyl groups.

-

~1650 cm⁻¹: A strong band corresponding to the C=O stretch of the pyrazolone tautomer.

-

~1600 cm⁻¹: A band for the C=N stretching vibration within the pyrazole ring.

In an electron ionization (EI) mass spectrum, the following would be expected:

-

Molecular Ion (M⁺): A peak at m/z = 112, corresponding to the molecular weight of the compound (C₅H₈N₂O). The intensity of this peak may vary.

-

Fragmentation: Common fragmentation patterns for pyrazoles involve the loss of small neutral molecules like HCN, N₂, and CO, as well as cleavage of the methyl groups.

Biological Activity and Drug Development Potential

This compound is a subject of interest in medicinal chemistry due to the established broad-spectrum bioactivity of the pyrazole scaffold. Research has indicated its potential in several therapeutic areas:

-

Anti-inflammatory, Antimicrobial, and Anticancer Activities: The compound has been investigated for these properties, which are common among pyrazole derivatives.[1]

-

Mechanism of Action: The primary proposed mechanism of action involves the molecule's ability to interact with biological targets, such as enzyme active sites, through hydrogen bonding.[3] The hydroxyl group at the C5 position is a key functional group for forming these interactions, potentially leading to the modulation of biological pathways.[3]

The diagram below illustrates the generalized proposed mechanism where the pyrazole derivative acts as an inhibitor by forming hydrogen bonds within the active site of a target enzyme.

This generalized model highlights how the structural features of this compound could contribute to its biological activity, making it a valuable lead compound for further optimization and development in drug discovery programs.

References

An In-depth Technical Guide to the Tautomerism of 3,4-dimethyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dimethyl-1H-pyrazol-5-ol, a member of the pyrazolone family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] A critical aspect of its chemical behavior and, consequently, its biological activity is its existence in multiple tautomeric forms. This guide provides a comprehensive technical overview of the tautomerism of this compound, detailing the structural isomers, the factors governing their equilibrium, and the experimental and computational methodologies for their characterization.

Introduction to Pyrazolone Tautomerism

Pyrazolones are a class of heterocyclic compounds that exhibit prototropic tautomerism, a phenomenon involving the migration of a proton between two or more sites within the molecule. This dynamic equilibrium results in the coexistence of different structural isomers, or tautomers, each with distinct physicochemical properties that can influence reactivity, solubility, and interaction with biological targets.[2] For N-unsubstituted pyrazolones like this compound, three primary tautomeric forms are of interest: the hydroxyl-pyrazole (OH form), the keto-pyrazole with a proton on the nitrogen at position 2 (NH form), and the keto-pyrazole with a proton on the carbon at position 4 (CH form).

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the interconversion of three main forms, as depicted below. The relative stability of these tautomers is influenced by both the inherent electronic effects of the substituents and the surrounding environment.

Tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is dictated by a delicate balance of several factors:

-

Solvent Effects: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the less polar CH form, while polar solvents, particularly those capable of hydrogen bonding, can stabilize the OH and NH forms.[3] In protic solvents, the equilibrium can be significantly shifted towards the NH and OH tautomers due to the formation of intermolecular hydrogen bonds.

-

Substituent Effects: The electronic nature of substituents on the pyrazole ring can influence tautomer stability. Electron-donating groups, such as the methyl groups in this compound, generally favor the NH and OH forms.[2][4]

-

Temperature: Temperature can affect the equilibrium constant of the tautomeric interconversion. Low-temperature studies are often employed to slow down the rate of proton exchange, allowing for the individual observation of tautomers by techniques like NMR.[5]

-

Concentration: In some cases, the concentration of the pyrazolone in solution can influence the tautomeric equilibrium, particularly if intermolecular interactions like dimerization are significant.[6]

Data Presentation: Expected Tautomer Distribution in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer(s) | Rationale |

| Cyclohexane | 2.0 | CH | Nonpolar solvent favors the less polar CH form. |

| Chloroform | 4.8 | CH, OH | Moderately polar; may show a mixture with a significant population of the OH form. |

| Acetone | 21.0 | NH, OH | Polar aprotic solvent stabilizes the more polar NH and OH forms. |

| Ethanol | 24.6 | NH, OH | Polar protic solvent strongly stabilizes NH and OH forms through hydrogen bonding. |

| DMSO | 47.0 | NH, OH | Highly polar aprotic solvent favors the more polar tautomers. |

| Water | 80.1 | NH, OH | Highly polar protic solvent; expected to strongly favor the NH and OH forms. |

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[7]

Detailed Methodology:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD) at a concentration of approximately 10-20 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra at room temperature. Observe the chemical shifts and multiplicities of the signals. Broadening of signals for the pyrazole ring protons may indicate a rapid tautomeric exchange.

-

Perform low-temperature ¹H NMR experiments (e.g., down to -60 °C) to slow the proton exchange rate. This may allow for the resolution of distinct signals for each tautomer.

-

The integration of the distinct signals can be used to determine the relative populations of the tautomers at that temperature.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric form.[2]

-

Compare the experimental chemical shifts with those predicted by computational methods for each tautomer to aid in signal assignment.

-

-

¹⁵N NMR Spectroscopy:

-

If available, ¹⁵N NMR is highly informative as the nitrogen atoms are directly involved in the tautomerism.[6] The chemical shifts of N1 and N2 will differ significantly between the tautomeric forms.

-

Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra.

Detailed Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Data Analysis: The appearance of different absorption bands or shifts in the absorption maxima with changes in solvent polarity can indicate the presence of different tautomers. Comparison with the spectra of "fixed" derivatives (where tautomerism is blocked by N- or O-alkylation) can aid in assigning the spectra to specific tautomers.[8]

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Detailed Methodology:

-

Structure Generation: Build the 3D structures of the OH, NH, and CH tautomers of this compound.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2][4]

-

The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

-

Solvent Effects:

-

To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform geometry optimizations for each tautomer within the desired solvent continuum (e.g., water, ethanol, chloroform).

-

-

Data Analysis:

-

Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents.

-

The tautomer with the lowest Gibbs free energy is predicted to be the most stable under those conditions.

-

The tautomeric equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).

-

Synthesis of this compound

The synthesis of this compound is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1]

Knorr synthesis of this compound.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that significantly impacts its properties and potential applications in drug discovery. A thorough understanding of the tautomeric equilibrium and the factors that influence it is essential for predicting the compound's behavior in different environments, including biological systems. The combination of experimental techniques, particularly multi-nuclear NMR, and computational modeling provides a powerful approach for the comprehensive characterization of the tautomeric landscape of this important pyrazolone derivative. This knowledge is critical for the rational design and development of novel therapeutics based on the pyrazole scaffold.

References

- 1. Buy this compound (EVT-2538836) | 145092-15-5; 4344-72-3; 6628-22-4 [evitachem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

CAS 145092-15-5 physical and chemical properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the physical and chemical properties of the compound identified by CAS number 145092-15-5. The following sections provide a structured overview of its known attributes, experimental methodologies, and relevant biological context to support ongoing research and development efforts.

Compound Identification

Initial searches for the specific CAS number 145092-15-5 did not yield a definitive corresponding chemical structure or universally recognized common name in publicly accessible chemical databases. The provided IUPAC name, 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is associated with the pyrazole class of compounds, which are of significant interest in medicinal chemistry. However, a direct link to the queried CAS number could not be established through initial database searches.

It is crucial for researchers to verify the CAS number and the associated chemical structure to ensure the accuracy of the information being sought. The data presented herein is based on compounds with similar structural motifs from the pyrazole carboxamide family, which may serve as a preliminary reference.

Physicochemical Properties

Quantitative data for compounds structurally related to pyrazole carboxamides are summarized below. These values provide an estimated profile for compounds of this class.

| Property | Value | Source |

| Molecular Weight | 557.21 g/mol | [1] |

| Molecular Formula | C21H19Cl2IN4O2 | [1] |

| XLogP3-AA | 5.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Experimental Protocols

Detailed experimental methodologies for determining the physicochemical and biological properties of novel chemical entities are critical for reproducibility and validation. The following outlines a general workflow for the characterization of a pyrazole carboxamide derivative.

Synthesis and Purification

The synthesis of pyrazole carboxamide derivatives often involves a multi-step process. A representative synthetic pathway is the cyclization of a ketene dithioacetal derivative with hydrazine hydrate to form the core pyrazole ring.[3] This is followed by a reaction with a suitable acid chloride in the presence of a base, such as triethylamine, to yield the final carboxamide product.[3]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for pyrazole carboxamide derivatives.

Structural Characterization

The chemical structure of the synthesized compound is typically confirmed using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the proton environment and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[3]

Biological Evaluation

The biological activity of pyrazole derivatives is a key area of investigation due to their diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Screening for Antimicrobial Activity

A common method for assessing antimicrobial activity is the broth microdilution method.[3] This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Signaling Pathway Analysis in Drug Discovery

Understanding the mechanism of action of a novel compound often involves investigating its effect on specific cellular signaling pathways. Pyrazole-containing compounds have been shown to modulate various pathways implicated in disease.

Caption: General signaling pathway modulation by a pyrazole compound.

Conclusion

While a definitive profile for CAS 145092-15-5 could not be constructed due to a lack of specific data, this guide provides a comprehensive overview of the properties and experimental considerations for structurally related pyrazole carboxamide compounds. Researchers are strongly encouraged to verify the CAS number and molecular identity of their compound of interest. The methodologies and data presented here offer a valuable framework for the characterization and evaluation of novel pyrazole derivatives in a drug discovery context.

References

An In-depth Technical Guide to the Knorr Pyrazole Synthesis of 3,4-dimethyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knorr pyrazole synthesis for the preparation of 3,4-dimethyl-1H-pyrazol-5-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. This document outlines the core principles of the synthesis, detailed experimental protocols, and relevant chemical data.

Introduction

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This reaction is particularly significant for the synthesis of pyrazolones, a class of compounds known for their diverse biological activities. This compound is a pyrazolone derivative with potential applications in various research areas. Its synthesis involves the reaction of ethyl 2-methylacetoacetate with hydrazine, a classic example of the Knorr synthesis.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds through a well-established mechanism involving the initial reaction of hydrazine with the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol, yields the stable pyrazolone ring.

References

The Genesis of a Pharmaceutical Mainstay: An In-depth Guide to the Discovery and History of Pyrazolone Compounds

Introduction

Pyrazolone represents a class of five-membered heterocyclic compounds that has become a cornerstone in medicinal chemistry.[1][2] Characterized by a pyrazole ring with an additional carbonyl group, this structural motif is integral to numerous pharmaceuticals, agrochemicals, and dyes.[1][3][4] Since the late 19th century, pyrazolone derivatives have been investigated for their wide-ranging pharmacological activities, including analgesic, antipyretic, anti-inflammatory, antimicrobial, and antitumor properties.[2][4][5][6] This guide provides a technical overview of the seminal discovery of pyrazolones, detailing the historical context, the foundational synthetic protocols, and the evolution of this vital class of compounds.

The Landmark Discovery by Ludwig Knorr

The history of pyrazolones begins in the 1880s with the German chemist Ludwig Knorr.[7] While working in the laboratory of Emil Fischer at the University of Erlangen, Knorr was engaged in a search for synthetic alternatives to quinine, an alkaloid used to treat fever.[7][8][9] In 1883, his research led to the synthesis of the first pyrazolone-based drug, a compound he named antipyrine.[5][7][9] This discovery was a watershed moment in pharmacology, as antipyrine (later known as phenazone) became one of the very first synthetic drugs to be introduced into the market and was the most widely used drug until the advent of Aspirin.[7][10][11]

Knorr's synthesis, patented in 1883, involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[1][10][12] The resulting compound, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibited potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[10][12][13] The commercial success of antipyrine spurred further research into pyrazolone derivatives, leading to the development of other important drugs like aminophenazone and metamizole (dipyrone) in the subsequent decades.[5][8]

Foundational Synthetic Methodology: The Knorr Pyrazolone Synthesis

The classical Knorr synthesis remains a fundamental method for preparing the pyrazolone core. The process is a condensation reaction between a hydrazine derivative and a β-ketoester.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol outlines the foundational condensation reaction that forms the pyrazolone ring, which is the precursor to antipyrine before methylation.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Glacial acetic acid (optional, as catalyst)

-

Sodium acetate (for buffering in related azo-coupling methods)[14][15]

-

Hydrochloric acid (for preparation of diazonium salts in alternative syntheses)[16]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in a minimal amount of absolute ethanol.

-

Condensation: Heat the reaction mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC). The condensation involves the initial formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization.[17]

-

Cyclization: The heating is continued for several hours (typically 2-4 hours) to ensure the cyclization is complete. During this step, a molecule of ethanol is eliminated.[17]

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath to induce precipitation of the product.

-

Purification: The crude solid product is collected by vacuum filtration. The precipitate is washed with cold ethanol to remove unreacted starting materials.

-

Recrystallization: The product, 1-phenyl-3-methyl-5-pyrazolone, is further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield colorless needles.[3]

// Edges Phenylhydrazine -> Mix; EAA -> Mix; Mix -> Reflux [label="Heat"]; Reflux -> Cool [label="Time"]; Cool -> Filter; Filter -> Recrystallize [label="Crude Product"]; Recrystallize -> Product [label="Pure Product"]; } enddot Caption: General experimental workflow for the Knorr synthesis of a pyrazolone core.

Physicochemical and Yield Data

Quantitative data for early pyrazolone compounds and their precursors are crucial for reproducibility and understanding their properties. The table below summarizes key data points for antipyrine and a related synthetic intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 156 | Not specified in historical texts | [10][18] |

| Ethyl 2-(phenylazo)acetoacetate | C₁₂H₁₄N₂O₃ | 234.25 | 79.8 - 80.7 | 72 | [16] |

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary therapeutic effects of early pyrazolone analgesics like antipyrine stem from their ability to inhibit cyclooxygenase (COX) enzymes.[11][13][19] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in inflammation, pain, and fever.[11][13] By blocking COX activity, antipyrine reduces prostaglandin synthesis, thereby alleviating pain and lowering body temperature.[13] Its antipyretic effect is specifically attributed to its action on the hypothalamus, the brain's thermoregulatory center.[13]

// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2 Enzymes", fillcolor="#FFFFFF", fontcolor="#202124"]; PGs [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain\nFever", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Antipyrine [label="Pyrazolones\n(e.g., Antipyrine)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AA -> COX [color="#34A853"]; COX -> PGs [color="#34A853"]; PGs -> Inflammation [color="#34A853"]; Antipyrine -> COX [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } enddot Caption: Pyrazolones inhibit COX enzymes, blocking prostaglandin synthesis.

Historical Evolution of Pyrazolone-Based Drugs

The success of antipyrine paved the way for further innovation in pyrazolone chemistry. Chemists at Hoechst, the company that commercialized antipyrine, sought to develop derivatives with improved properties.

-

Aminopyrine (1893): Friedrich Stolz synthesized aminopyrine, a derivative of antipyrine with an added dimethylamino group. It showed more potent analgesic and antipyretic activity.

-

Melubrine (1913): A water-soluble derivative, melubrine (sodium antipyrine aminomethanesulfonate), was introduced to allow for administration by injection.[8]

-

Metamizole (Dipyrone, 1920): Metamizole was synthesized as a methyl derivative of melubrine.[8] It became a widely used analgesic and antipyretic, marketed as Novalgin in 1922.[8]

While effective, some of these early pyrazolones, particularly aminopyrine and dipyrone, were later associated with a rare but serious risk of agranulocytosis (a severe drop in white blood cells), leading to their withdrawal or restricted use in several countries.[2]

// Nodes Knorr [label="Knorr's Discovery\n(1883)", fillcolor="#FBBC05", fontcolor="#202124"]; Antipyrine [label="Antipyrine\n(Phenazone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminopyrine [label="Aminopyrine\n(1893)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Melubrine [label="Melubrine\n(1913)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metamizole [label="Metamizole\n(Dipyrone, 1920)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Knorr -> Antipyrine [label=" led to"]; Antipyrine -> Aminopyrine [label=" derivative of"]; Aminopyrine -> Melubrine [label=" led to soluble form"]; Melubrine -> Metamizole [label=" derivative of"]; } enddot Caption: Chronological development of key pyrazolone-based analgesics.

Conclusion

The discovery of pyrazolone compounds by Ludwig Knorr marked a pivotal moment in the history of medicine, heralding the era of synthetic pharmaceuticals. The straightforward and robust nature of the Knorr synthesis provided a versatile platform for the development of numerous derivatives. Although the use of the original analgesic pyrazolones has declined due to safety concerns, the pyrazolone scaffold remains a privileged structure in modern drug discovery. Today, it is found in a diverse array of FDA-approved drugs, including the free radical scavenger edaravone and the thrombopoietin receptor agonist eltrombopag, demonstrating the enduring legacy of Knorr's initial discovery.[5] The foundational principles established over a century ago continue to inspire the design and synthesis of new therapeutic agents.

References

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 8. Metamizole - Wikipedia [en.wikipedia.org]

- 9. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 10. Phenazone - Wikipedia [en.wikipedia.org]

- 11. What is Antipyrine used for? [synapse.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 16. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgchemres.org [orgchemres.org]

- 18. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Antipyrine? [synapse.patsnap.com]

An In-depth Technical Guide to the Structural Isomers of 3,4-dimethyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3,4-dimethyl-1H-pyrazol-5-ol, focusing on their synthesis, spectroscopic characterization, and potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Introduction to Pyrazol-5-ol Scaffolds

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The this compound core and its structural isomers are of particular interest due to their potential to selectively inhibit COX enzymes, key players in the inflammatory cascade. This guide will delve into the synthesis and characterization of these isomers, providing a foundation for further drug discovery and development efforts.

Structural Isomers of this compound

The constitutional isomers of this compound are characterized by the different placement of the two methyl groups and the hydroxyl group on the pyrazole ring, as well as N-methylation. The primary isomers of interest include:

-

This compound: The parent compound.

-

3,5-dimethyl-1H-pyrazol-4-ol: An isomer with a different substitution pattern.

-

1,3-dimethyl-1H-pyrazol-5-ol: An N-methylated isomer.

-

1,5-dimethyl-1H-pyrazol-3-ol: Another N-methylated isomer.

These isomers can also exist in tautomeric forms, most notably the pyrazolin-5-one form. The equilibrium between the hydroxyl and keto forms is influenced by the solvent and substitution pattern.

Synthesis of Structural Isomers

The synthesis of pyrazole derivatives primarily relies on the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] Variations in the starting materials allow for the targeted synthesis of different isomers.

General Synthesis of the Pyrazole Ring

A general and efficient method for the synthesis of the pyrazole core involves the cyclocondensation of a hydrazine with a β-diketone.[3]

Experimental Protocol: General Synthesis of a Dimethyl-Pyrazol-ol Derivative

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of the appropriate β-diketone (e.g., acetylacetone or a substituted derivative) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add a slight excess (1.1 equivalents) of the corresponding hydrazine derivative (e.g., hydrazine hydrate or methylhydrazine).

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazole derivative.

Synthesis of Specific Isomers

-

This compound: This isomer can be synthesized from the reaction of hydrazine hydrate with 3-methyl-2,4-pentanedione.

-

3,5-dimethyl-1H-pyrazol-4-ol: Synthesis of this isomer would require a different starting dicarbonyl compound, such as 3-hydroxy-2,4-pentanedione, and reaction with hydrazine hydrate.

-

1,3-dimethyl-1H-pyrazol-5-ol: This N-methylated isomer is synthesized by reacting methylhydrazine with ethyl acetoacetate.[4]

-

1,5-dimethyl-1H-pyrazol-3-ol: The synthesis of this isomer involves the reaction of methylhydrazine with a different β-ketoester, such as ethyl 3-oxobutanoate, followed by appropriate workup to favor the desired regioisomer.

Spectroscopic Characterization

The structural isomers can be unequivocally identified and differentiated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyrazole ring. The chemical shifts of the methyl groups and the ring protons/carbons are highly dependent on their position.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a wider spectral width, and a larger number of scans (1024 or more) to achieve adequate signal-to-noise.

Table 1: Expected NMR Data for Dimethyl-Pyrazol-ol Isomers

| Isomer | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| This compound | Methyls (~2.0-2.3), NH (broad, variable), OH (broad, variable) | Methyls (~10-15), C3, C4, C5 (~100-160) |

| 3,5-dimethyl-1H-pyrazol-4-ol | Methyls (~2.1-2.4), Ring CH (~5.5-6.0), NH (broad, variable), OH (broad, variable) | Methyls (~11-16), C3, C4, C5 (~100-160) |

| 1,3-dimethyl-1H-pyrazol-5-ol | N-Methyl (~3.5-3.8), C-Methyl (~2.0-2.2), Ring CH (~5.2-5.5), OH (broad, variable) | N-Methyl (~30-35), C-Methyl (~10-15), C3, C4, C5 (~90-160) |

| 1,5-dimethyl-1H-pyrazol-3-ol | N-Methyl (~3.6-3.9), C-Methyl (~2.1-2.3), Ring CH (~5.7-6.0), OH (broad, variable) | N-Methyl (~32-37), C-Methyl (~12-17), C3, C4, C5 (~95-165) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the functional groups present, such as the O-H and N-H stretches, as well as the C=O stretch in the tautomeric pyrazolone form. Mass spectrometry confirms the molecular weight of the isomers.

Table 2: Key Spectroscopic Data for Isomer Characterization

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Absorptions (cm⁻¹) |

| This compound | C₅H₈N₂O | 112.13 | ~3400-3200 (O-H, N-H), ~1650 (C=O, tautomer) |

| 3,5-dimethyl-1H-pyrazol-4-ol | C₅H₈N₂O | 112.13 | ~3400-3200 (O-H, N-H) |

| 1,3-dimethyl-1H-pyrazol-5-ol | C₅H₈N₂O | 112.13 | ~3400 (O-H), ~1650 (C=O, tautomer) |

| 1,5-dimethyl-1H-pyrazol-3-ol | C₅H₈N₂O | 112.13 | ~3400 (O-H) |

Biological Activity: Cyclooxygenase (COX) Inhibition

A significant area of interest for pyrazole derivatives is their anti-inflammatory activity, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5]

Prostaglandin Synthesis Pathway

The inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory potency of the pyrazole isomers against COX-1 and COX-2 can be determined using an in vitro assay that measures the production of prostaglandins. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.

Experimental Workflow

References

- 1. tsijournals.com [tsijournals.com]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3,4-dimethyl-1H-pyrazol-5-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyl-1H-pyrazol-5-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, standardized experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the pyrazole family. Its structure, featuring both a hydrogen bond donor (-OH group) and acceptor (pyrazole ring nitrogens), along with methyl substitutions, governs its physicochemical properties, including solubility. This compound serves as a versatile building block in medicinal chemistry and materials science. An understanding of its solubility in different organic solvents is critical for its synthesis, purification, formulation, and application in various research and development endeavors.

Solubility Profile of this compound

Based on available data, this compound exhibits preferential solubility in polar organic solvents, with diminished solubility in non-polar media.[1] A summary of its qualitative solubility in commonly used organic solvents is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Category | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Soluble[2] |

| Ethanol | Soluble[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Non-Polar | Non-polar solvents | Less soluble[1] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Less soluble" suggests poor dissolution. Quantitative values are not currently available in the cited literature.

The solubility trend aligns with the "like dissolves like" principle, where the polar pyrazole derivative dissolves well in polar solvents capable of hydrogen bonding and dipole-dipole interactions.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following section details a robust protocol for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, a widely accepted and reliable technique.

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid. Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in solubility determination and the underlying chemical principles, the following diagrams are provided.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Principle of "Like Dissolves Like".

Conclusion

References

Crystal Structure Analysis of Pyrazole Derivatives: A Technical Guide Based on a 3,4-Dimethyl-1-phenyl-1H-pyrazol-5-one Dimer

Disclaimer: Extensive searches for the crystal structure of 3,4-dimethyl-1H-pyrazol-5-ol and its tautomer, 3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, did not yield publicly available crystallographic data for this specific compound. Therefore, this technical guide provides a detailed crystal structure analysis of a closely related derivative, 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-4,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one , to serve as a representative example for researchers, scientists, and drug development professionals. The data presented is from a published crystallographic study of this dimeric compound.[1]

Introduction

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for comprehending their structure-activity relationships. This guide details the crystallographic analysis of a dimeric derivative of 3,4-dimethyl-1-phenyl-1H-pyrazol-5-one, providing insights into its molecular geometry, crystal packing, and the experimental protocols used for its characterization.

Crystallographic Data

The crystal structure of 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-4,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Empirical Formula | C₂₄H₂₆N₄O₂ |

| Formula Weight | 402.50 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 23.0007 (8) |

| b (Å) | 6.6712 (2) |

| c (Å) | 13.5967 (5) |

| Angles (°) | |

| α | 90 |

| β | 92.566 (2) |

| γ | 90 |

| Volume (ų) | 2084.22 (12) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 120 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| Reflections Collected | 11383 |

| Independent Reflections | 2384 |

| R-int | 0.042 |

| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.136 |

| Goodness-of-fit on F² | 0.83 |

Molecular and Crystal Structure

The asymmetric unit of the crystal contains one half of the dimeric molecule, with the full molecule generated by a twofold symmetry operation.[1] The central feature of the structure is a C-C bond linking two pyrazole moieties.

The pyrazole ring is nearly planar, with a root-mean-square deviation of 0.026 Å from the mean plane.[1] The attached benzene ring is twisted out of this plane, with a dihedral angle of 21.94 (7)°.[1] A notable feature is the twist around the central C-C bond, with a C1-C2-C2i-C1i torsion angle of 44.30 (14)°.[1]

The crystal packing is characterized by the formation of supramolecular layers in the bc plane. These layers are held together by C-H···O and C-H···π interactions.[1]

Experimental Protocols

Synthesis

A general route for the synthesis of pyrazole derivatives involves the reaction of an arylhydrazine with a β-dicarbonyl compound.[1] This reaction proceeds through a hydrazone intermediate which then undergoes cyclization to form the pyrazole ring. In the case of the title compound, the reaction between 4-MeC₆H₄NHNH₂ and MeCOCH₂CO₂Et can lead to the formation of a dimeric oxidation product.[1]

X-ray Crystallography

Single crystals of the compound were used for X-ray diffraction data collection. The data was collected on a Rigaku Saturn724+ diffractometer using Mo Kα radiation.[1] A multi-scan absorption correction was applied to the collected data.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². All C-bound H atoms were placed in geometrically calculated positions and refined using a riding model.[1]

References

Methodological & Application

Application Notes & Protocols: 3,4-dimethyl-1H-pyrazol-5-ol and its Analogs as Precursors for Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] While literature specifically detailing the use of 3,4-dimethyl-1H-pyrazol-5-ol as a direct precursor for anticancer drugs is limited, its structural analog, 3-methyl-1-phenyl-1H-pyrazol-5-ol (also known as 3-methyl-1-phenyl-5-pyrazolone or Edaravone), serves as an excellent and well-documented starting material for the synthesis of potent cytotoxic agents.[1][3] This document provides detailed application notes and protocols based on the use of this analog to synthesize a series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which have demonstrated promising anticancer activity.[1][4] These derivatives have been shown to induce p53-mediated apoptosis in cancer cells.[3][4]

The protocols and data presented herein are adapted from published research and are intended to guide researchers in the synthesis and evaluation of novel anticancer candidates derived from pyrazol-5-ol precursors.

Part 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

A series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives can be synthesized via a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone and various substituted benzaldehydes. This reaction is typically catalyzed by sodium acetate and proceeds efficiently at room temperature.[1]

General Reaction Scheme

Experimental Protocol: Synthesis of 4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (Compound 3i)

This protocol is a representative example for the synthesis of the most potent compound identified in the series.[1]

Materials:

-

3-methyl-1-phenyl-5-pyrazolone (2.0 mmol)

-

3,4-Dihydroxybenzaldehyde (1.0 mmol)

-

Sodium Acetate (NaOAc) (0.2 mmol)

-

Ethanol (70% aqueous solution)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and 3,4-dihydroxybenzaldehyde (1.0 mmol) in 70% ethanol.

-

Add sodium acetate (10 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates out of the solution.

-

Collect the solid product by simple vacuum filtration.

-

Wash the precipitate with cold water or ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified product. The synthesis generally results in high to excellent yields, and for many derivatives, further purification is not necessary.[1]

Part 2: Quantitative Data

The following tables summarize the synthesis yields and in vitro anticancer activity of selected derivatives.

Table 1: Synthesis Yields of Selected 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

| Compound ID | Aryl Substituent | Yield (%) |

| 3a | 2-Hydroxyphenyl | 98%[1] |

| 3b | Phenyl | 97%[1] |

| 3d | 3-Nitrophenyl | 95%[1] |

| 3h | 3-Hydroxy-4-methoxyphenyl | 91%[1] |

| 3i | 3,4-Dihydroxyphenyl | 93%[1] |

Table 2: In Vitro Cytotoxicity of Selected Derivatives against Colorectal Carcinoma (RKO) Cell Line

| Compound ID | Aryl Substituent | IC₅₀ (µM) after 48h |

| 3a | 2-Hydroxyphenyl | 22.8 ± 1.5[1] |

| 3d | 3-Nitrophenyl | 21.6 ± 1.2[1] |

| 3h | 3-Hydroxy-4-methoxyphenyl | 15.2 ± 0.9[1] |

| 3i | 3,4-Dihydroxyphenyl | 9.9 ± 1.1 [1][4] |

| Doxorubicin | (Reference Drug) | 1.5 ± 0.2[1] |

Part 3: Biological Evaluation Protocols

Protocol: In Vitro Cytotoxicity Assessment using Trypan Blue Exclusion Assay

This assay determines the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.[3]

Materials:

-

RKO (colorectal carcinoma) cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrazole derivatives (dissolved in DMSO)

-

Trypan Blue solution (0.4%)

-

Phosphate-Buffered Saline (PBS)

-

96-well plates, incubators, hemocytometer, microscope

Procedure:

-

Cell Seeding: Seed RKO cells into 96-well plates at a density of approximately 5x10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 3i at concentrations from 10 µM to 70 µM) in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: After incubation, detach the cells using trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in 1 mL of PBS.

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Cell Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

-

Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are killed).

Part 4: Mechanism of Action - Signaling Pathway

The most potent compound, 3i, was found to induce cell death via the p53-mediated apoptotic pathway.[3][4] The p53 tumor suppressor protein acts as a critical regulator of the cell cycle and apoptosis. Upon activation by cellular stress (such as DNA damage induced by a cytotoxic compound), p53 can trigger a cascade of events leading to programmed cell death.

// Nodes drug [label="Compound 3i\n(Pyrazol-5-ol Derivative)", fillcolor="#FBBC05", fontcolor="#202124", style="filled, rounded"]; stress [label="Cellular Stress\n(e.g., DNA Damage)", fillcolor="#F1F3F4", fontcolor="#202124", style="filled, rounded"]; p53 [label="p53 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled, rounded"]; p21 [label="p21 Expression", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled, rounded"]; bax [label="Bax Expression", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled, rounded"]; cycle_arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"]; apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled, rounded"];

// Edges edge [color="#5F6368", penwidth=1.5]; drug -> stress [arrowhead=normal]; stress -> p53 [arrowhead=normal]; p53 -> p21 [label=" Upregulates", fontcolor="#202124"]; p53 -> bax [label=" Upregulates", fontcolor="#202124"]; p21 -> cycle_arrest [label=" Induces", fontcolor="#202124"]; bax -> apoptosis [label=" Induces", fontcolor="#202124"]; } /dot Caption: p53-mediated apoptosis pathway induced by pyrazol-5-ol derivatives.

References

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 3,4-dimethyl-1H-pyrazol-5-ol in Anti-Inflammatory Drug Discovery

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1] Notably, pyrazole derivatives have been successfully developed as potent anti-inflammatory agents, exemplified by the COX-2 selective inhibitor Celecoxib.[2] The anti-inflammatory effects of pyrazole-containing compounds are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines, and interference with signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4]

3,4-dimethyl-1H-pyrazol-5-ol, a member of the pyrazolone family, presents a promising starting point for the development of novel anti-inflammatory therapeutics. Its structural features suggest the potential for interaction with key enzymatic targets involved in the inflammatory response. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of this compound through a series of established in vitro and in vivo experimental protocols.

Mechanism of Action

The potential anti-inflammatory mechanisms of pyrazole derivatives like this compound are multifaceted. The primary targets include:

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Many pyrazole derivatives have demonstrated selective inhibition of COX-2, which is a desirable characteristic for reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][5]

-

Modulation of Pro-Inflammatory Cytokines: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages when stimulated by inflammatory agents such as lipopolysaccharide (LPS).[3][6]

-

Inhibition of Signaling Pathways:

-

NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of genes involved in the inflammatory response.[3] Some pyrazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of various inflammatory mediators.[7]

-

MAPK Pathway: The MAPK signaling pathways (including p38 and JNK) are activated by cellular stress and inflammatory stimuli, leading to the production of inflammatory cytokines.[4] Inhibition of these pathways is another potential mechanism for the anti-inflammatory action of pyrazole compounds.

-

Data Presentation

The following tables summarize representative quantitative data for various pyrazole derivatives from the literature, illustrating the potential anti-inflammatory efficacy of this class of compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives.

| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Pyrazole Derivative 5f | 14.34 | 1.50 | 9.56 | [3] |

| Pyrazole Derivative 6f | 9.56 | 1.15 | 8.31 | [3] |

| Pyrazole Derivative 11 | >10 | 0.043 | >232 | [2] |

| Pyrazole Derivative 12 | >10 | 0.049 | >204 | [2] |

| Celecoxib | 5.42 | 2.16 | 2.51 | [3] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro Inhibition of LPS-Induced Pro-Inflammatory Mediators by Representative Pyrazole Derivatives in Macrophages.

| Compound | Concentration (µM) | % Inhibition of PGE2 | % Inhibition of NO | Reference |

| Pyrazole Derivative 1f | 10 | 65.4% | 11.06% | [6] |

| Pyrazole Derivative 1m | 10 | 84.9% | 37.19% | [6] |

PGE2 (Prostaglandin E2) and NO (Nitric Oxide) are key pro-inflammatory mediators.

Table 3: In Vivo Anti-Inflammatory Activity of Representative Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model.

| Compound/Drug | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| Pyrazoline Derivative 2d | 0.0057 mmol/kg | 3 h | 48% | [8] |

| Pyrazoline Derivative 2e | 0.0057 mmol/kg | 3 h | 52% | [8] |

| Pyrazole Derivative K-3 | 100 | 4 h | 52.0% | [9] |

| Indomethacin | 5 | 5 h | 57.66% | [10][11] |

% Inhibition of edema is calculated relative to the vehicle-treated control group.

Experimental Protocols

Herein are detailed protocols for the key experiments to evaluate the anti-inflammatory potential of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes. A colorimetric or fluorometric inhibitor screening assay kit is commonly used.[5][12]

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound (test compound) dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-